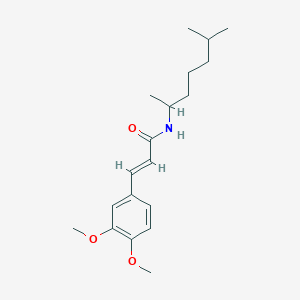![molecular formula C20H26N2O2S B5290255 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5290255.png)
1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol, also known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP is a piperidine-based compound that contains a quinoline ring system, which makes it a unique and versatile molecule with various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. This compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been studied for its potential cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Mecanismo De Acción
The mechanism of action of 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis and the inhibition of angiogenesis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and modulation of signaling pathways. This compound has also been shown to have neuroprotective and cardioprotective effects, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol in lab experiments include its high purity, versatility, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol. These include the optimization of the synthesis method to reduce the cost and increase the yield of the product, the identification of the specific targets of this compound in various signaling pathways, and the evaluation of the safety and efficacy of this compound in preclinical and clinical studies. Furthermore, the potential combination of this compound with other therapeutic agents for synergistic effects should be explored.
Métodos De Síntesis
The synthesis of 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the reaction of 2-methylquinoline with isopropylthioacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the intermediate with piperidine and subsequent purification. The synthesis of this compound has been optimized to yield a high purity product, making it suitable for various scientific research applications.
Propiedades
IUPAC Name |
1-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-propan-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-14(2)25-13-19(23)22-10-8-20(24,9-11-22)17-6-7-18-16(12-17)5-4-15(3)21-18/h4-7,12,14,24H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOSPGUOCVAOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)CSC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-(4-{4-[(4-hydroxy-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5290181.png)
![N-(2,4-difluorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5290191.png)
![1-(3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenyl)ethanone](/img/structure/B5290202.png)
![2-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5290217.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5290222.png)
![3-{1-cyano-2-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzonitrile](/img/structure/B5290226.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5290234.png)


![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5290264.png)
![4-{[4-(2,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5290272.png)
![4-{[(4-amino-6-methyl-2-pyrimidinyl)methyl]amino}benzenesulfonamide](/img/structure/B5290280.png)
